![molecular formula C14H16N2O5S2 B122369 (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 146706-23-2](/img/structure/B122369.png)

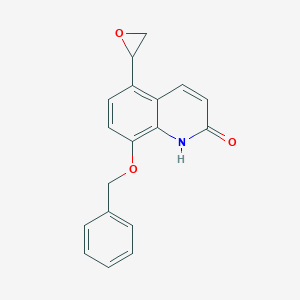

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

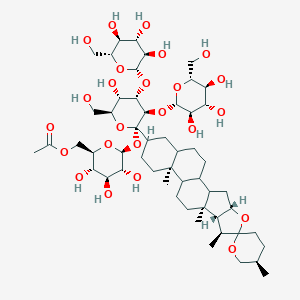

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, also known as Cefprozil, is a second-generation cephalosporin antibiotic that is commonly used to treat bacterial infections.

Mecanismo De Acción

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of peptidoglycan chains in the cell wall. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.

Biochemical and Physiological Effects

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is well-tolerated by most patients and has a low incidence of adverse effects. However, it may cause gastrointestinal disturbances, such as diarrhea, nausea, and vomiting. It may also cause allergic reactions in some patients, including rash, hives, and anaphylaxis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a useful tool for researchers studying bacterial infections and the mechanism of action of antibiotics. It is relatively easy to synthesize and has a wide range of antibacterial activity. However, its use in lab experiments may be limited by its potential for inducing antibiotic resistance in bacteria.

Direcciones Futuras

There are several potential future directions for research on (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. One area of interest is the development of new formulations of the drug that can be used to treat infections caused by antibiotic-resistant bacteria. Another area of research is the investigation of the drug's potential for use in combination with other antibiotics to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid and its effects on bacterial physiology.

Métodos De Síntesis

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid can be synthesized through the condensation of 7-aminocephalosporanic acid with 2-thiopheneacetyl chloride, followed by acylation with (R)-2-carboxypropionic acid and then with (R)-2-amino-3-methylbutanoic acid. The resulting product is then hydrolyzed to form (2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.

Aplicaciones Científicas De Investigación

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has been used in the treatment of respiratory tract infections, skin and soft tissue infections, and urinary tract infections.

Propiedades

Número CAS |

146706-23-2 |

|---|---|

Nombre del producto |

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

Fórmula molecular |

C14H16N2O5S2 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C14H16N2O5S2/c1-7-6-23-12(16-10(7)13(18)19)11(14(20)21)15-9(17)5-8-3-2-4-22-8/h2-4,7,11-12H,5-6H2,1H3,(H,15,17)(H,18,19)(H,20,21)/t7?,11-,12+/m0/s1 |

Clave InChI |

QLVFYRQPYUDYLG-FRJORHAFSA-N |

SMILES isomérico |

CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2 |

SMILES |

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |

SMILES canónico |

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CC2=CC=CS2 |

Sinónimos |

BEM1 protein |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)